![molecular formula C18H15ClN2O4S B2504032 5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide CAS No. 875285-89-5](/img/structure/B2504032.png)
5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
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Description
5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential enzyme that plays a crucial role in the development and functioning of B cells, which are a type of white blood cell involved in the immune response.
Scientific Research Applications
Medicinal Chemistry Applications
Sulfonamides and Related Compounds : Sulfonamides, which share structural motifs with the queried compound, have been extensively investigated for their medicinal properties. These compounds have found applications as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and in cancer treatment. The primary sulfonamide moiety is a common feature in clinically used drugs, highlighting the importance of this functional group in drug design. Research has particularly focused on sulfonamide CAIs for treating glaucoma, targeting tumor-associated isoforms CA IX/XII, and exploring their antitumor activity. Apricoxib (a COX2 inhibitor) and pazopanib, a tyrosine kinase inhibitor, have shown significant antitumor activity, underscoring the ongoing need for novel sulfonamides in therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
Environmental Science Applications
Furan Derivatives from Biomass : Furan derivatives, closely related to the queried compound, have garnered attention for their role in sustainable chemistry. 5-Hydroxymethylfurfural (HMF), a key furan derivative, is produced from plant biomass and serves as a platform chemical for generating valuable polymers, fuels, and other functional materials. This highlights the potential of furan-based compounds in replacing non-renewable hydrocarbon sources, pointing towards their significant role in the development of sustainable industrial processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Polymer Technology Applications
Polyfluoroalkyl Chemicals in the Environment : The environmental persistence and bioaccumulation potential of polyfluoroalkyl chemicals, which may include fluorinated analogs of the queried compound, pose significant environmental and health risks. Research focuses on understanding their degradation pathways, environmental fate, and effects on human health. Such studies are crucial for developing strategies to mitigate the impact of these persistent organic pollutants and for the safe design of new materials (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-11-15(10-17(25-11)14-4-2-3-5-16(14)19)18(22)21-12-6-8-13(9-7-12)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEMYWFFYHZGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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